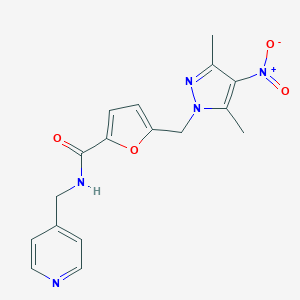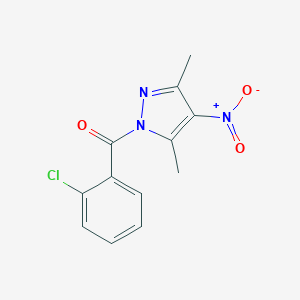![molecular formula C15H15N3O5 B214275 dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214275.png)
dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a pyrazole derivative that is widely used as a feed additive in animal husbandry to enhance growth performance and improve feed efficiency. However, DMPT has also shown promising results in several other areas of research, including as an anti-inflammatory agent, a plant growth regulator, and a water quality improver.
科学研究应用
Dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been extensively studied for its potential applications in various fields of scientific research. In animal husbandry, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been shown to improve growth performance and feed efficiency in various species, including pigs, chickens, and fish. dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has also been studied as an anti-inflammatory agent, with research suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has shown promise as a plant growth regulator, with research indicating that it may enhance crop yields and improve plant resistance to environmental stressors. Finally, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been studied as a water quality improver, with research suggesting that it may reduce the levels of harmful microorganisms in aquaculture systems.
作用机制
The exact mechanism of action of dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is not fully understood, but research suggests that it may act through a variety of pathways. In animal husbandry, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is thought to enhance growth performance and feed efficiency by increasing the secretion of growth hormone and insulin-like growth factor-1. In inflammatory diseases, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. In plants, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate may act by regulating the expression of genes involved in plant growth and stress response. Finally, in water quality improvement, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate may act by inhibiting the growth of harmful microorganisms through various mechanisms, including disrupting their cell membranes and inhibiting their metabolic activity.
Biochemical and Physiological Effects:
dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been shown to have various biochemical and physiological effects in different species. In animal husbandry, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been shown to increase feed intake, improve nutrient utilization, and enhance growth performance. In inflammatory diseases, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been shown to reduce inflammation and alleviate symptoms such as pain and swelling. In plants, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been shown to enhance photosynthesis, increase chlorophyll content, and improve plant resistance to environmental stressors. Finally, in water quality improvement, dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been shown to reduce the levels of harmful microorganisms, improve water clarity, and enhance the growth and survival of aquatic organisms.
实验室实验的优点和局限性
Dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has several advantages for use in laboratory experiments, including its high purity, stability, and ease of use. dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is also relatively inexpensive compared to other compounds with similar applications. However, there are also some limitations to the use of dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate in laboratory experiments, including its potential toxicity at high doses and its limited solubility in certain solvents.
未来方向
There are several potential future directions for research on dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate. In animal husbandry, further studies could be conducted to investigate the optimal dosage and duration of dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate supplementation, as well as its potential effects on animal health and welfare. In inflammatory diseases, further research could be conducted to elucidate the exact mechanisms of action of dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate and to investigate its potential for use in combination with other anti-inflammatory agents. In plants, further studies could be conducted to investigate the potential effects of dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate on different plant species and under different environmental conditions. Finally, in water quality improvement, further research could be conducted to investigate the potential use of dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate in combination with other water treatment methods, as well as its potential effects on non-target aquatic organisms.
合成方法
Dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate can be synthesized through a multi-step reaction process that involves the condensation of 2-amino-terephthalic acid with 1-methyl-5-pyrazolone in the presence of a suitable solvent and a catalyst. The resulting intermediate product is then treated with dimethyl sulfate to form dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate. The purity of dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate can be enhanced through various purification techniques, such as recrystallization and column chromatography.
属性
产品名称 |
dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate |
|---|---|
分子式 |
C15H15N3O5 |
分子量 |
317.3 g/mol |
IUPAC 名称 |
dimethyl 2-[(2-methylpyrazole-3-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H15N3O5/c1-18-12(6-7-16-18)13(19)17-11-8-9(14(20)22-2)4-5-10(11)15(21)23-3/h4-8H,1-3H3,(H,17,19) |
InChI 键 |
HBGRFHUHGYZCES-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
规范 SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)
![2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214198.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)

![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)

![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)

